molecular formula C20H20O6 B593590 Kimcuongin CAS No. 1872403-23-0

Kimcuongin

Cat. No.: B593590
CAS No.: 1872403-23-0
M. Wt: 356.374
InChI Key: VALIYXXMXXVKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kimcuongin is a coumarin compound isolated from the leaves of the plant Murraya paniculata. It is known for its vasorelaxing activity, which makes it a potential candidate for therapeutic applications in cardiovascular diseases. The compound has a molecular formula of C20H20O6 and a molecular weight of 356.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kimcuongin can be isolated from the chloroform fraction of the methanol extract of Murraya paniculata leaves. The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Murraya paniculata plant. The extraction process involves the use of organic solvents such as methanol and chloroform .

Chemical Reactions Analysis

Types of Reactions: Kimcuongin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .

Scientific Research Applications

Kimcuongin has several scientific research applications, including:

Mechanism of Action

Kimcuongin exerts its effects primarily through its interaction with soluble epoxide hydrolase, an enzyme involved in the metabolism of epoxyeicosatrienoic acids. By inhibiting this enzyme, this compound helps to stabilize the levels of these acids, which play a crucial role in cardiovascular health. The compound also interacts with various molecular targets, including specific proteins and enzymes involved in vasorelaxation .

Biological Activity

Kimcuongin is a coumarin compound isolated from the plant Murraya paniculata, known for its diverse biological activities. Recent studies have highlighted its potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various cardiovascular diseases. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound, identified as compound 4 in studies, exhibits a unique chemical structure typical of coumarins, which contributes to its biological activity. The molecular formula and structural details are essential for understanding its interaction with biological targets.

Inhibition of Soluble Epoxide Hydrolase (sEH)

The primary focus of research on this compound has been its inhibitory effect on sEH. This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular health. Inhibition of sEH can lead to increased levels of EETs, promoting vasodilation and anti-inflammatory effects.

  • Binding Affinity : this compound demonstrated the best binding affinity to sEH among several coumarins tested, with a Gibbs free energy of binding (ΔG\Delta G) of -7.8 kcal/mol, indicating strong spontaneous binding characteristics .
  • IC50 Values : The inhibitory concentration (IC50) value for this compound was found to be 3.2 ± 4.5 µM, suggesting significant potency compared to other compounds tested from the same plant .

The mechanism by which this compound inhibits sEH involves specific interactions with amino acid residues within the enzyme's active site. Key residues such as Tyr383, Gln384, and Phe387 have been identified as critical for binding, contributing to its inhibitory activity .

Data Tables

The following table summarizes the key findings related to the biological activity of this compound compared to other coumarins isolated from Murraya paniculata:

CompoundIC50 (µM)Mode of InhibitionΔG (kcal/mol)
This compound3.2 ± 4.5Noncompetitive-7.8
Murrangatin13.9 ± 6.5Noncompetitive-6.6
Omphalocarpin2.2 ± 4.7Mixed-6.4

Case Studies and Research Findings

Research has indicated that compounds from Murraya paniculata, including this compound, have broader pharmacological implications beyond sEH inhibition:

  • Anti-inflammatory Properties : Studies have shown that this compound and related compounds exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as cardiovascular diseases and other inflammatory disorders .
  • Potential Therapeutic Applications : Given its potent biological activities, this compound is being explored as a potential therapeutic agent for cardiovascular diseases due to its ability to modulate vascular function through sEH inhibition .

Properties

IUPAC Name

[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-1-oxobut-2-en-2-yl] 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-11(2)10-16(22)26-19(12(3)4)18(23)17-14(24-5)8-6-13-7-9-15(21)25-20(13)17/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALIYXXMXXVKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(=C(C)C)C(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.